molecular formula C16H26S B14271854 [2,4,6-Tri(propan-2-yl)phenyl]methanethiol CAS No. 184898-33-7

[2,4,6-Tri(propan-2-yl)phenyl]methanethiol

Katalognummer: B14271854
CAS-Nummer: 184898-33-7
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: PERKBIMLDGRRJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,4,6-Tri(propan-2-yl)phenyl]methanethiol is an organic compound characterized by the presence of a thiol group attached to a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2,4,6-Tri(propan-2-yl)phenyl]methanethiol typically involves the introduction of the thiol group to a pre-formed 2,4,6-tri(propan-2-yl)phenyl precursor. One common method involves the reaction of 2,4,6-tri(propan-2-yl)phenyl bromide with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[2,4,6-Tri(propan-2-yl)phenyl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding hydrocarbons

    Substitution: Various substituted thiol derivatives

Wissenschaftliche Forschungsanwendungen

[2,4,6-Tri(propan-2-yl)phenyl]methanethiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [2,4,6-Tri(propan-2-yl)phenyl]methanethiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,6-Tri(propan-2-yl)phenol
  • 2,4,6-Tri(propan-2-yl)benzaldehyde
  • 2,4,6-Tri(propan-2-yl)benzoic acid

Uniqueness

[2,4,6-Tri(propan-2-yl)phenyl]methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its phenol, benzaldehyde, and benzoic acid analogs. The thiol group allows for specific interactions with biological targets and participation in redox chemistry, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

184898-33-7

Molekularformel

C16H26S

Molekulargewicht

250.4 g/mol

IUPAC-Name

[2,4,6-tri(propan-2-yl)phenyl]methanethiol

InChI

InChI=1S/C16H26S/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12,17H,9H2,1-6H3

InChI-Schlüssel

PERKBIMLDGRRJB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CS)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.